ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2/c1-2-16-8(15)7-3-5-9(14,6-4-7)10(11,12)13/h7H,2-6,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBMHHUZQRYSGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)(C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Functionalization of Cyclohexane Derivatives
Patented methods often begin with 4-amino-1-cyclohexanecarboxylic acid derivatives, leveraging their structural similarity to the target molecule. For instance, US7547800B2 describes the isomerization of cis-4-amino-1-cyclohexanecarboxylic acid to its trans counterpart using bases such as triethylamine or pyridine in solvents like ethyl acetate or dimethylformamide. This step ensures stereochemical control, critical for subsequent trifluoromethylation. The isomerization reaction achieves a 90–97% trans-isomer yield at 30–70°C over 2–8 hours.
Introduction of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is introduced via nucleophilic or radical pathways.
Nucleophilic Trifluoromethylation
Reagents such as Ruppert-Prakash reagent (TMSCF₃) enable direct trifluoromethylation at the 4-position of the cyclohexane ring. WO2021107047A1 highlights the use of quaternary ammonium halides (e.g., tetraethylammonium bromide) as phase-transfer catalysts in polar aprotic solvents like dimethylformamide. Reaction temperatures of 30–130°C for 1–50 hours yield 4-(trifluoromethyl)cyclohexanecarboxylic acid precursors.
Radical Trifluoromethylation
Amination Strategies
The 4-amino group is introduced via reductive amination or nucleophilic substitution.
Reductive Amination
Catalytic hydrogenation of nitro or imine intermediates is widely adopted. For example, EP2527327A1 reports the use of 5% Pd/C under 1.6–2.0 MPa H₂ pressure at 100°C to reduce 2-amino-6-chloro-4-trifluoromethylpyridine to its dehalogenated form. Applied to cyclohexane systems, this method could reduce nitro groups to amines with >70% efficiency.
Nucleophilic Substitution
Displacement of leaving groups (e.g., halides, tosylates) with ammonia or amines is another route. WO2021107047A1 details the substitution of hydroxyl groups in 4-(hydroxymethyl)cyclohexane derivatives with primary amines using tosyl chloride for activation. Reaction yields exceed 85% in toluene or xylene at 50–80°C.
Esterification of the Carboxylic Acid Moiety
The final step involves converting the carboxylic acid to an ethyl ester.
Acid-Catalyzed Esterification
CN103694119A outlines the reaction of 4,4,4-trifluoroacetoacetate with ethanol in the presence of sodium ethoxide. Applied to the target compound, this method would involve refluxing the carboxylic acid with excess ethanol and H₂SO₄ (catalytic) in hexane, achieving >90% conversion after 6–12 hours.
Purification and Isomer Separation
Recrystallization
US7547800B2 emphasizes recrystallization from ethyl acetate or tert-butanol to isolate the trans isomer of 4-amino-1-cyclohexanecarboxylic acid derivatives. Even with an initial isomerization rate of <100%, recrystallization achieves >99% trans purity.
Chromatographic Separation
Optimization of Reaction Conditions
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate with structurally related compounds, focusing on molecular properties, substituent effects, and applications.
Structural and Physicochemical Properties
Key Observations:
- Trifluoromethyl vs. Trifluoromethoxy : Replacing -CF₃ with -OCF₃ (as in ) increases molecular weight and lipophilicity but eliminates hydrogen-bonding capability.
- Ester vs. Carboxylic Acid : The ethyl ester in the main compound improves cell permeability compared to the carboxylic acid derivative (), which is more polar and ionizable at physiological pH .
Crystallographic and Conformational Analysis
- Ring Puckering : The cyclohexane ring in the main compound likely adopts a chair or twist-boat conformation, as seen in related structures analyzed via Cremer-Pople parameters (e.g., puckering amplitude Q = 0.434 Å in ) .
- Hydrogen Bonding: Amino groups participate in N–H⋯O interactions, stabilizing crystal packing—a feature critical for co-crystallization studies .
Biological Activity
Ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexane ring with an amino group and a trifluoromethyl group. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances binding affinity to specific enzymes or receptors, which can lead to the modulation of biochemical pathways. The carboxylic acid and amino groups facilitate hydrogen bonding and electrostatic interactions, further influencing the compound's efficacy.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, certain derivatives showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that modifications to the core structure can enhance antimicrobial efficacy.
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of related compounds against various cancer cell lines, including liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cells. Some derivatives displayed moderate cytotoxic activity, with IC50 values indicating potential for therapeutic applications in oncology .
Case Studies
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of several derivatives based on the cyclohexane framework. One derivative demonstrated an IC50 value of 86 μM against WRL-68 cells, suggesting that structural modifications can yield compounds with significant anticancer potential .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of topoisomerase I by certain derivatives. The results indicated that these compounds could effectively inhibit enzyme activity, which is crucial for cancer treatment strategies targeting DNA replication processes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound derivatives. Key factors influencing activity include:
- Functional Groups : The presence of amino, carboxyl, and trifluoromethyl groups plays a critical role in enhancing binding affinity and biological efficacy.
- Steric Effects : The spatial arrangement of substituents around the cyclohexane ring can significantly impact the compound's interaction with biological targets.
| Property | Effect on Activity |
|---|---|
| Amino Group | Enhances binding through hydrogen bonding |
| Trifluoromethyl Group | Increases lipophilicity and binding affinity |
| Carboxylic Acid Group | Facilitates electrostatic interactions |
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Trifluoromethylation | CF₃I, NaH, THF, 0°C → RT | 45-60 | Competing side reactions |
| Carboxylation | Ethyl chloroformate, DCM, pyridine | 70-85 | Moisture sensitivity |
| Amination | NH₃/MeOH, Pd/C (H₂) or NaN₃, DMF | 50-75 | Over-reduction of CF₃ group |
Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Basic Research Question
Key techniques include:
- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group integrity (δ ≈ -60 to -70 ppm) .
- X-Ray Crystallography : Resolve stereochemistry and ring conformation. Use SHELXL for refinement, noting puckering parameters (e.g., envelope vs. screw-boat conformations in cyclohexane rings) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ = 296.1 g/mol).
Advanced Consideration : For ambiguous crystallographic data (e.g., disordered structures), employ twin refinement in SHELXL and validate using the R1/wR2 convergence criteria .
How can researchers optimize the yield of the trifluoromethylation step during synthesis?
Advanced Research Question
Optimization strategies include:
- Reagent Selection : Replace CF₃I with (CF₃)₂Hg for higher selectivity, though toxicity increases .
- Temperature Control : Maintain -10°C during trifluoromethylation to minimize side reactions .
- Solvent System : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
Data Contradiction Note : Conflicting yields (45% vs. 60%) in literature may arise from trace moisture; rigorous drying of reagents/solvents is critical .
How should discrepancies in crystallographic data (e.g., ring puckering conformations) be resolved?
Advanced Research Question
Discrepancies in cyclohexane ring conformations (e.g., envelope vs. screw-boat) require:
Multi-Model Refinement : Use SHELXL to model disorder with split occupancies .
Validation Tools : Apply PLATON’s ADDSYM to check for missed symmetry .
Comparative Analysis : Benchmark against similar structures (e.g., ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, which exhibits half-chair conformations) .
Q. Table 2: Puckering Parameters in Selected Derivatives
| Compound | Conformation | Q (Å) | θ (°) | φ (°) |
|---|---|---|---|---|
| Title Compound (Disordered) | Envelope/Screw-Boat | 0.477 | 57.3 | 335.4 |
| Ethyl 6-(4-chlorophenyl) Derivative | Half-Chair | 0.477 | 50.6 | 356.2 |
What strategies are effective in studying the compound's interactions with biological targets?
Advanced Research Question
Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes/receptors. The amino group’s hydrogen-bonding capacity is critical for interactions .
SPR/BLI Assays : Quantify binding kinetics (ka/kd) using surface plasmon resonance or bio-layer interferometry.
Comparative Analysis : Compare with analogs (e.g., ethyl 3-amino-4-methylcyclohexane-1-carboxylate) to identify structure-activity relationships (SAR) .
Q. Table 3: Key SAR Insights
| Analog | Modification | Biological Activity Shift |
|---|---|---|
| Ethyl 4-amino-1-methylcyclohexane-1-carboxylate | Methyl vs. CF₃ substitution | Reduced enzyme inhibition |
| Ethyl 3-amino-4-hydroxy derivative | Hydroxy vs. CF₃ | Enhanced solubility |
How can researchers address low reproducibility in synthetic yields across labs?
Advanced Research Question
Protocol Standardization : Strict control of reaction atmosphere (e.g., argon vs. nitrogen) .
Intermediate Characterization : Use in-situ FTIR to monitor trifluoromethylation progress.
DoE (Design of Experiments) : Apply factorial design to optimize molar ratios (e.g., CF₃I:substrate = 1.2:1) .
What computational methods aid in predicting the compound’s stability under varying pH conditions?
Advanced Research Question
DFT Calculations : Use Gaussian09 to model hydrolysis pathways of the ester group at different pH levels.
MD Simulations : Predict degradation kinetics using AMBER force fields, focusing on the trifluoromethyl group’s resistance to acidic cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
